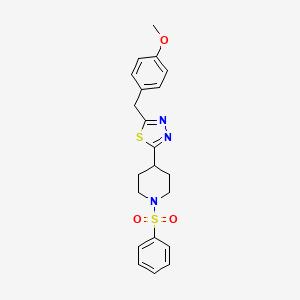

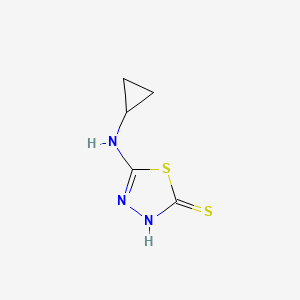

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and reactivity. Techniques such as thermal analysis and spectroscopic methods can be used .Applications De Recherche Scientifique

Anticancer and Antiproliferative Properties

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol derivatives have been explored for their anticancer activities. For instance, the compound has shown promise in inhibiting proliferation of tumor cells derived from various cancers, including nervous system cancers like medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma, as well as peripheral cancers such as colon adenocarcinoma and lung carcinoma. The anticancer effect is attributed to decreased cell division and inhibited cell migration, while also exerting a trophic effect in neuronal cell cultures without affecting the viability of normal cells like astrocytes, hepatocytes, and skin fibroblasts (W. Rzeski, J. Matysiak, M. Kandefer-Szerszeń, 2007).

Antimicrobial and Anti-inflammatory Applications

Several derivatives of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol have been synthesized and characterized for their potential antimicrobial and anti-inflammatory activities. These compounds exhibit a broad spectrum of biological activities, including antimicrobial effects against various pathogens and potent anti-inflammatory and analgesic properties. This indicates their potential application in treating infections and inflammation-related conditions (Ravindra Kumar, Hament Panwar, 2015).

Corrosion Inhibition

5-Amino 1,3,4-thiadiazole-2-thiol (5-ATT) has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium. The compound exhibits significant inhibition efficiency, suggesting its utility in protecting metals against corrosion in acidic environments. The inhibition mechanism is primarily through electrostatic adsorption on the metal surface, indicating its potential application in industrial corrosion protection (H. Ouici, M. Tourabi, O. Benali, C. Selles, C. Jama, A. Zarrouk, F. Bentiss, 2017).

Synthesis of Biologically Active Molecules

The synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives, incorporating the 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol scaffold, has been explored. These derivatives are discussed as prospective anticonvulsants and antiproliferative agents, highlighting the versatility of this chemical structure in generating molecular diversity and its application in developing new pharmacological agents (I. Sych, L. Perekhoda, T. Tsapko, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(cyclopropylamino)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S2/c9-5-8-7-4(10-5)6-3-1-2-3/h3H,1-2H2,(H,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPGSAZBLLEDHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2895496.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(m-tolyl)propanamide](/img/structure/B2895498.png)

![Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2895499.png)

![N-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2895501.png)

![(1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine](/img/structure/B2895502.png)